molecular formula C27H25N3OS B11092773 (3-amino-6-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

(3-amino-6-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B11092773
M. Wt: 439.6 g/mol
InChI Key: PWGIOKJLJNEOCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-amino-6-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic molecule that features a unique combination of structural motifs. It contains a thienoquinoline core, an isoquinoline moiety, and an amino group, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-amino-6-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multi-step organic synthesis. The process may start with the preparation of the thienoquinoline core, followed by the introduction of the phenyl and amino groups. The final step involves the coupling of the thienoquinoline derivative with the isoquinoline moiety under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound (3-amino-6-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the carbonyl group would yield alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biology, the compound may be studied for its potential biological activity. The presence of the amino and isoquinoline groups suggests that it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. Its structural features may allow it to act as an inhibitor or modulator of specific enzymes or receptors, providing a basis for the development of new pharmaceuticals.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (3-amino-6-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3-amino-6-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone lies in its combination of structural motifs, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced reactivity, stability, or biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H25N3OS

Molecular Weight

439.6 g/mol

IUPAC Name

(3-amino-6-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C27H25N3OS/c28-24-22-15-21-14-19(17-6-2-1-3-7-17)10-11-23(21)29-26(22)32-25(24)27(31)30-13-12-18-8-4-5-9-20(18)16-30/h1-9,15,19H,10-14,16,28H2

InChI Key

PWGIOKJLJNEOCD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC3=C(C=C2CC1C4=CC=CC=C4)C(=C(S3)C(=O)N5CCC6=CC=CC=C6C5)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.